![molecular formula C16H16OS B14453302 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene CAS No. 78594-05-5](/img/structure/B14453302.png)
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a phenyl(sulfinyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene can be synthesized through several methods. One common approach involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with methanol to produce the desired compound along with water as a byproduct . Another method includes the trimerization of propyne, which also requires an acid catalyst . Additionally, the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale transalkylation processes using solid acid catalysts. These methods are favored due to their efficiency and scalability, making them suitable for mass production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: Oxidation with nitric acid yields trimesic acid.
Substitution: Bromination occurs readily, giving mesityl bromide.
Reduction: Reduction reactions can be performed using appropriate reducing agents under controlled conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Substitution: Bromine is used for bromination reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Major Products Formed
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Substitution: Mesityl bromide.
Applications De Recherche Scientifique
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene involves its interaction with specific molecular targets and pathways The compound’s sulfinyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl substituents positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomeric form of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): Yet another isomeric form of trimethylbenzene.
Uniqueness
1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene is unique due to the presence of the phenyl(sulfinyl)methyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
78594-05-5 |
|---|---|
Formule moléculaire |
C16H16OS |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C16H16OS/c1-11-9-12(2)15(13(3)10-11)16(18-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
KVFOOGWIZSBOHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=S=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


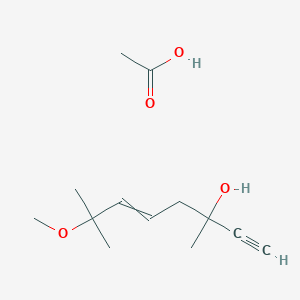
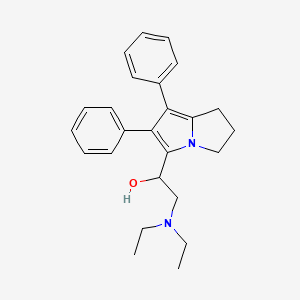
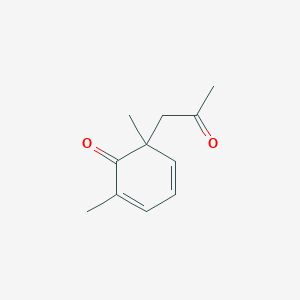
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
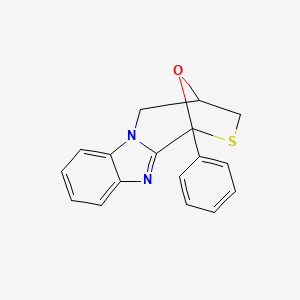
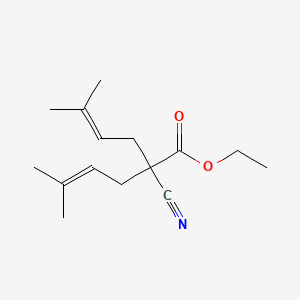
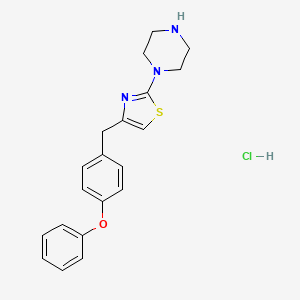
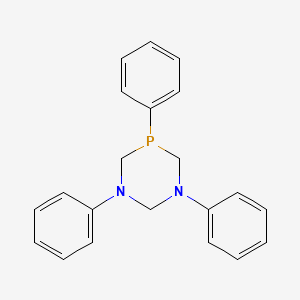


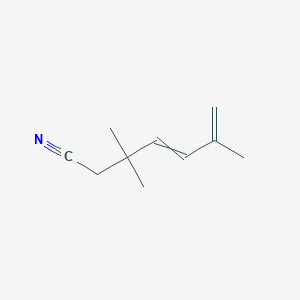
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)


